molecular formula C11H13ClN2O3 B335847 N-tert-butyl-4-chloro-2-nitrobenzamide

N-tert-butyl-4-chloro-2-nitrobenzamide

Cat. No.: B335847
M. Wt: 256.68 g/mol
InChI Key: HKDBBEMQNYJXAO-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloro-2-nitrobenzamide is a chemical compound of interest in medicinal chemistry and drug discovery research. This benzamide derivative features a tert-butyl amide group and nitro and chloro substituents on its aromatic ring, a structural motif common in the development of pharmacologically active molecules. Benzamide analogs have been extensively studied for their diverse biological activities. Notably, research on structurally similar N-(alkyl/aryl) nitrobenzamide derivatives has demonstrated significant potential in areas such as antidiabetic applications, where they function as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . The strategic placement of electron-withdrawing groups on the benzamide core is a key factor in modulating its electronic properties and binding interactions with biological targets, which can be critical for optimizing inhibitory potency . This compound serves as a valuable building block or intermediate in organic synthesis. Researchers utilize it for the exploration of structure-activity relationships (SAR), the synthesis of more complex molecular libraries, and the development of novel therapeutic candidates. The physicochemical properties, including its molecular weight and logP, make it a relevant candidate for in silico modeling and drug design projects aimed at fulfilling criteria such as Lipinski's Rule of Five . Handling and Safety: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all laboratory safety protocols.

Properties

Molecular Formula

C11H13ClN2O3

Molecular Weight

256.68 g/mol

IUPAC Name

N-tert-butyl-4-chloro-2-nitrobenzamide

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,3)13-10(15)8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

HKDBBEMQNYJXAO-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with shared functional groups (tert-butyl, nitro, chloro, or benzamide moieties) to infer trends in physicochemical properties, synthesis, and applications.

Table 1: Key Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State Melting Point (°C) Synthesis Yield Key Substituents Reference
N-(tert-butyl)-2-(4-chlorophenyl)-2-(N-(4-methoxybenzyl)acetamido)acetamide C₂₂H₂₇ClN₂O₃ 402.171 White solid 124–126 95% 4-chlorophenyl, 4-methoxybenzyl
N-tert-butyl-2-(4-chlorophenyl)-2-(N-propylacetamido)hept-4-ynamide C₂₂H₃₁ClN₂O₂ 390.207 Yellow oil N/A 72% 4-chlorophenyl, propylacetamido
N-benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide C₁₉H₂₂ClNO 315.84 N/A N/A N/A Benzyl, 2-chloro-4-methyl
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide C₁₈H₂₀N₂O₃ 312.37 N/A N/A Reported in literature 4-tert-butyl, 2-nitro

Structural and Functional Differences

  • Substituent Effects :
    • The compound from (C₂₂H₂₇ClN₂O₃) shares a tert-butyl group and 4-chlorophenyl substituent but includes a methoxybenzyl-acetamido side chain, enhancing its molecular weight (402.171 g/mol) and crystalline stability (MP 124–126°C) . In contrast, N-tert-butyl-4-chloro-2-nitrobenzamide lacks this side chain, likely reducing steric hindrance and altering solubility.
    • The nitro group in 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide () is at the 2-position, similar to the target compound, but paired with a methyl group instead of chlorine. This substitution may influence electronic properties and reactivity .

Physicochemical Properties

  • Physical State and Stability: The presence of nitro groups (as in ) often increases molecular polarity and melting points compared to non-nitro analogs. However, the tert-butyl group may counterbalance this by imparting hydrophobicity . Chlorine substituents (e.g., in and ) enhance electronegativity and may improve stability against metabolic degradation, a feature relevant to pharmaceutical applications .

Preparation Methods

Reaction Mechanism and Components

The reaction proceeds via imine formation between 4-chlorobenzaldehyde and allylamine, followed by nucleophilic attack of tert-butyl isocyanide and 4-chloro-2-nitrobenzoic acid. The resulting α-acyloxyamide intermediate undergoes rearrangement to yield the final product. Key components include:

  • 4-Chloro-2-nitrobenzoic acid : Serves as the carboxylic acid component, introducing the nitro and chloro substituents.

  • tert-Butyl isocyanide : Provides the tert-butyl group for the amide nitrogen.

Optimized Procedure and Yields

In a representative protocol, 4-chlorobenzaldehyde (2.0 mmol), allylamine (2.0 mmol), 4-chloro-2-nitrobenzoic acid (2.0 mmol), and tert-butyl isocyanide (2.0 mmol) are combined in methanol. After 24 hours at room temperature, purification by flash chromatography (ethyl acetate:petroleum ether = 50:50) affords the product in 77% yield (715 mg). The method’s efficiency stems from its atom economy and avoidance of protecting groups.

Table 1: Ugi Reaction Parameters for this compound Synthesis

ComponentQuantityRole
4-Chlorobenzaldehyde282 mgAldehyde
Allylamine0.151 mLAmine
4-Chloro-2-nitrobenzoic acid404 mgCarboxylic acid
tert-Butyl isocyanide0.23 mLIsocyanide
Yield 77%Isolated mass : 715 mg

Limitations and Functional Group Compatibility

While effective, the Ugi route produces bis-amide structures (e.g., compound 1a), necessitating post-synthetic modifications to isolate the target mono-amide. Additionally, steric hindrance from the tert-butyl group may reduce reaction rates, requiring extended reaction times or elevated temperatures.

ParameterValue
CatalystFe2(SO4)3·5H2O (2.5 mol%)
SurfactantSDS (15 mol%)
Temperature70°C
SolventH2O
Reaction TimeUntil TLC completion

Application to Target Compound Synthesis

To adapt this method, the oxaziridine precursor must incorporate both the tert-butyl group and the 4-chloro-2-nitrobenzoyl moiety. For example, reacting tert-butylamine with 4-chloro-2-nitrobenzaldehyde under oxidative conditions could generate the requisite oxaziridine. Subsequent Fe2(SO4)3-catalyzed ring-opening would yield this compound.

Advantages Over Ugi Methodology

  • Aqueous conditions : Reduces reliance on organic solvents.

  • Lower catalyst loading : Enhances cost-effectiveness for large-scale production.

Comparative Analysis of Synthetic Routes

Table 3: Ugi vs. Iron(III)-Catalyzed Methods

ParameterUgi ReactionIron(III) Method
Yield 77%Not reported*
Reaction Time 24 hoursTLC-dependent
Catalyst Cost NoneLow (Fe2(SO4)3)
Solvent MethanolWater
Byproducts Bis-amidesMinimal

*Yields for analogous N-alkylbenzamides range from 70–90%.

Optimization and Scalability Considerations

Enhancing Ugi Reaction Efficiency

  • Microwave irradiation : Reducing reaction times from hours to minutes.

  • Solvent-free conditions : Minimizing purification steps.

Improving Iron(III) Catalysis

  • Surfactant optimization : Replacing SDS with biodegradable alternatives.

  • Continuous flow systems : Facilitating large-scale oxaziridine processing.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-tert-butyl-4-chloro-2-nitrobenzamide, and how can reaction conditions be tailored to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the nitration and chlorination of benzamide derivatives. Key steps include:

  • Nitro group introduction : Controlled nitration at the ortho position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration .
  • Chlorination : Electrophilic substitution with Cl₂ or SOCl₂, optimized in solvents like dichloromethane (DCM) at reflux conditions .
  • Amide formation : Coupling with tert-butylamine via carbodiimide-mediated reactions (e.g., EDC/HOBt), with yields improved by anhydrous conditions and inert atmospheres .
    • Optimization : Solvent polarity (e.g., DCM vs. THF) and catalyst selection (e.g., DMAP for acylation) critically influence selectivity. Reaction progress should be monitored via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing This compound?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro at C2, chloro at C4) through distinct chemical shifts (e.g., nitro groups deshield adjacent protons to ~8.2–8.5 ppm) .
  • IR : Identify amide C=O stretches (~1650 cm⁻¹) and nitro NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How do structural analogs of This compound differ in biological activity, and what drives these variations?

  • Methodological Answer : Comparative studies of analogs (Table 1) reveal:

CompoundKey ModificationsBiological Activity (IC₅₀)Source
N-tert-butyl-3-chlorobenzamideChloro at C3Antimicrobial: 12 µM
N-tert-butyl-4-nitrobenzamideNitro at C4 (no chloro)Anticancer: 25 µM
N-tert-butyl-2-nitro-5-fluorobenzamideFluoro at C5Enhanced enzyme inhibition
  • Key Drivers :
  • Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity, enhancing interactions with biological targets like kinases .
  • Steric effects : tert-butyl groups may hinder binding in crowded active sites, reducing potency .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) for this compound be systematically addressed?

  • Methodological Answer :

  • Standardization : Adopt consistent assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use MCF-7 cells for anticancer assays with 48-hour exposure .
  • Control Experiments : Include reference compounds (e.g., doxorubicin) in each assay batch to validate sensitivity .
  • Data Triangulation : Cross-validate results using orthogonal methods (e.g., fluorescence-based ATP assays vs. colony formation assays) .

Q. What strategies are effective in optimizing the stability of This compound under experimental storage?

  • Methodological Answer :

  • Storage Conditions :
  • Short-term : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
  • Long-term : Lyophilize and keep under argon in desiccators (<10% humidity) to avoid hydrolysis .
  • Stability Monitoring : Periodic HPLC analysis detects degradation products (e.g., free benzoic acid from amide cleavage) .

Q. How can computational modeling complement experimental studies to predict novel reactions or biological targets for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predicts reactive sites (e.g., nitro group as electrophile) and guides functionalization at C5 or C6 positions .
  • Molecular Docking : Screens potential protein targets (e.g., COX-2, EGFR) by simulating binding affinities. Use software like AutoDock Vina with PubChem-derived 3D structures .
  • MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to prioritize synthesis of high-affinity analogs .

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